6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione
Description
6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a propyl group at position 5. This scaffold is notable for its fused pyrazole and pyrimidine rings, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-propyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h4-6H,2-3H2,1H3,(H,11,13) |
InChI Key |
XLMPFNYIBXCDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC2=CC=NN2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-propylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives.
Scientific Research Applications
6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing kinase inhibitors, which are important in cancer therapy.
Materials Science: It has been investigated for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and inhibiting cell proliferation.
Comparison with Similar Compounds
The structural analogs of 6-propyl-pyrazolo[1,5-a]pyrimidine-5,7-dione differ primarily in substituent type, position, and functional group modifications. Below is a systematic comparison based on available evidence:
Substituent Position and Type
Positional Isomers
2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS: 1566821-88-2)
- Substituent: Propyl group at position 2.
- Safety Profile: Highly flammable (H224: "Extremely flammable liquid and vapour") and requires stringent storage conditions (P210: "Keep away from heat/sparks/open flames") .
- Commercial Availability: Actively listed with pricing and handling guidelines, indicating industrial relevance .
6-Ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione (CAS: 1564964-19-7)
Alkyl Chain Variations
3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS: 779353-63-8)
- 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione Substituent: Methyl group at position 2.
Functional Group Additions
5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 58)
2-Methyl-6-(4-trifluoromethyl)-7-(2-hydroxy)phenylpyrazolo[1,5-a]pyrimidine (4j)
Physical and Chemical Properties
Biological Activity
6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its interactions with various biological targets, particularly in the fields of oncology and infectious disease treatment.
The molecular formula of this compound is , with a molecular weight of approximately 196.22 g/mol. Its structure features a unique pyrazolo-pyrimidine scaffold that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. Notably:
- Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit kinases involved in cell proliferation and survival pathways. For instance, the compound has been identified as a selective inhibitor of checkpoint kinase 1 (CHK1), which plays a critical role in DNA damage response and cell cycle regulation .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various pathogens. For example, pyrazolo[1,5-a]pyrimidines have shown promising results against Plasmodium falciparum, the causative agent of malaria .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Case Study 1: CHK1 Inhibitors
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as CHK1 inhibitors found that several compounds exhibited potent inhibitory activity. The lead compound demonstrated an IC50 value of 0.45 μM against CHK1 in vitro assays. This highlights the potential of this scaffold in developing targeted cancer therapies .
Case Study 2: Antimalarial Activity
In another investigation targeting antimalarial properties, derivatives of pyrazolo[1,5-a]pyrimidine were screened for their ability to inhibit P. falciparum growth. The most active compound showed an IC50 value of 14 μM in ex vivo assays. This suggests that modifications to the core structure could enhance efficacy against malaria parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
